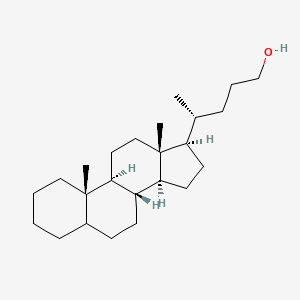![molecular formula C43H77N3O20P2 B1262753 UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine is a UDP-amino sugar having 2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine as the amino sugar component. It is a conjugate acid of an UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(2-).
Aplicaciones Científicas De Investigación
Biosynthesis in Escherichia coli : This compound is a precursor in the biosynthesis of the lipid A disaccharide of the Escherichia coli envelope. It's generated in E. coli by fatty acylation of UDP-GlcNAc, forming UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc as the first intermediate, later converted to UDP-2,3-diacyl-GlcN (Anderson et al., 1988).
Synthesis for Probing Inhibitors : It is used in the synthesis of UDP-3-O-acyl-N-[3H-acetyl]glucosamine, a probe for inhibitors of LpxC in gram-negative bacteria. This highlights its application in studying and potentially targeting bacterial pathogens (Maxwell & Bronstein, 2005).
Enzymatic Synthesis : It is involved in the enzymatic synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate, which are used as substrates in glycosyl transferase systems (Rao & Mendicino, 1978).
Biosynthesis in Yeast : It is a crucial building block in yeast for major structural components of the fungal cell wall, such as chitin, chitosan, and mannoproteins. This understanding is vital for exploring potential targets for antifungal chemotherapy (Milewski et al., 2006).
Regulatory Insights in Bacteria : In Lactobacillus casei, UDP-GlcNAc is synthesized from fructose-6-phosphate by a series of enzymatic reactions. The understanding of its biosynthesis offers insights into bacterial cell wall components, which is crucial for both scientific research and potential therapeutic applications (Rodríguez-Díaz et al., 2012).
Mycobacterium tuberculosis Research : The compound is part of the biosynthesis of UDP-N-acetyl-d-glucosamine (UDP-GlcNAc), an essential precursor in mycobacterial cell wall. Understanding its synthesis can contribute to the development of new treatments for tuberculosis (Li et al., 2011).
Propiedades
Nombre del producto |
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine |
|---|---|
Fórmula molecular |
C43H77N3O20P2 |
Peso molecular |
1018 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Clave InChI |
KOJCFMYSTWNMQW-RUAJDYCTSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



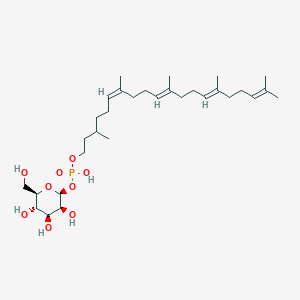

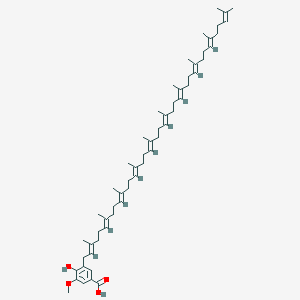
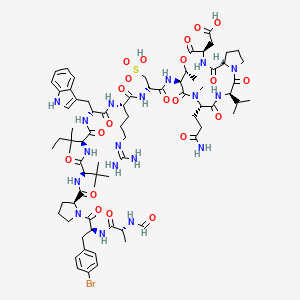
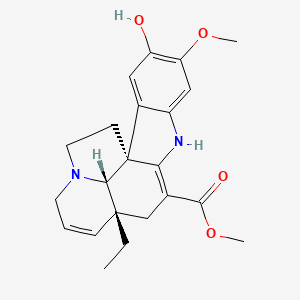
![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1262681.png)
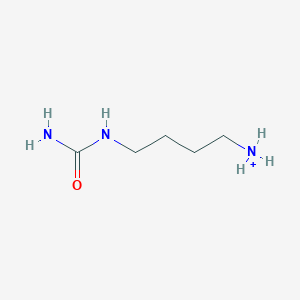


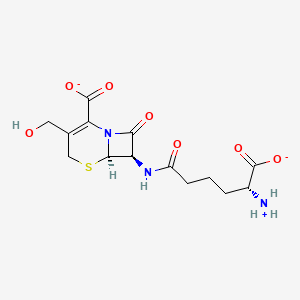
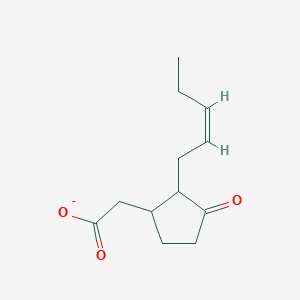
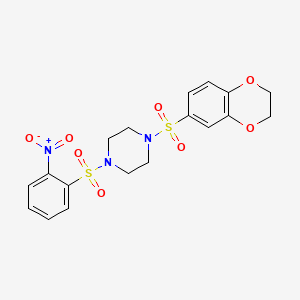
![2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester](/img/structure/B1262691.png)
